

# An In-depth Technical Guide to Gabapentin-13C3: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Gabapentin-13C3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of **Gabapentin-13C3**, an isotopically labeled version of the widely used anticonvulsant and analgesic drug, Gabapentin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical characteristics, spectroscopic data, and analytical applications.

## Chemical Identity and Physicochemical Properties

**Gabapentin-13C3** is a stable isotope-labeled analog of Gabapentin, where three carbon atoms in the cyclohexyl ring have been replaced with the heavy isotope, Carbon-13. This labeling makes it an ideal internal standard for quantitative analysis of Gabapentin in biological matrices by mass spectrometry.

Table 1: General Information and Physical Properties of **Gabapentin-13C3**

Property	Value	Reference
Chemical Name	2-[1-(aminomethyl)cyclohexyl-2,3,4,5,6- <sup>13</sup> C <sub>3</sub> ]acetic acid	N/A
Synonyms	Gabapentin- <sup>13</sup> C <sub>3</sub>	[1]
CAS Number	2139236-63-6	[1]
Molecular Formula	C <sub>6</sub> <sup>13</sup> C <sub>3</sub> H <sub>17</sub> NO <sub>2</sub>	[2][3]
Molecular Weight	174.21 g/mol	[2][3]
Appearance	White to off-white crystalline solid (for unlabeled)	[4]
Melting Point	162 °C (for unlabeled)	[5]
pKa <sub>1</sub>	3.68 (for unlabeled)	[5][6]
pKa <sub>2</sub>	10.70 (for unlabeled)	[5][6]
Water Solubility	10 mg/mL (for unlabeled)	[5]
logP	-1.1 (octanol/buffer pH 7.4, for unlabeled)	[6]
Storage	-20°C	[3]

Note: Most experimental physicochemical data are reported for unlabeled Gabapentin. The properties of **Gabapentin-<sup>13</sup>C<sub>3</sub>** are expected to be nearly identical.

## Spectroscopic Data

The following sections provide an overview of the expected spectroscopic data for **Gabapentin-<sup>13</sup>C<sub>3</sub>**, with comparisons to its unlabeled counterpart where relevant.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>1</sup>H NMR:** The <sup>1</sup>H NMR spectrum of **Gabapentin-<sup>13</sup>C<sub>3</sub>** is expected to be very similar to that of unlabeled Gabapentin. Minor differences in chemical shifts may be observed for protons directly attached to or in close proximity to the <sup>13</sup>C-labeled carbons due to isotopic effects. The

primary signals for unlabeled Gabapentin in water are observed for the cyclohexyl and methylene protons.[7][8]

**<sup>13</sup>C NMR:** The <sup>13</sup>C NMR spectrum is the most significantly altered spectroscopic feature of **Gabapentin-<sup>13</sup>C3**. The signals corresponding to the three <sup>13</sup>C-labeled carbons will exhibit a much higher intensity compared to the natural abundance <sup>13</sup>C signals in an unlabeled Gabapentin spectrum. Additionally, <sup>13</sup>C-<sup>13</sup>C coupling may be observed between the labeled carbons, providing valuable structural information. Solid-state <sup>13</sup>C NMR has been used to study the polymorphism of unlabeled Gabapentin.[9]

## Mass Spectrometry (MS)

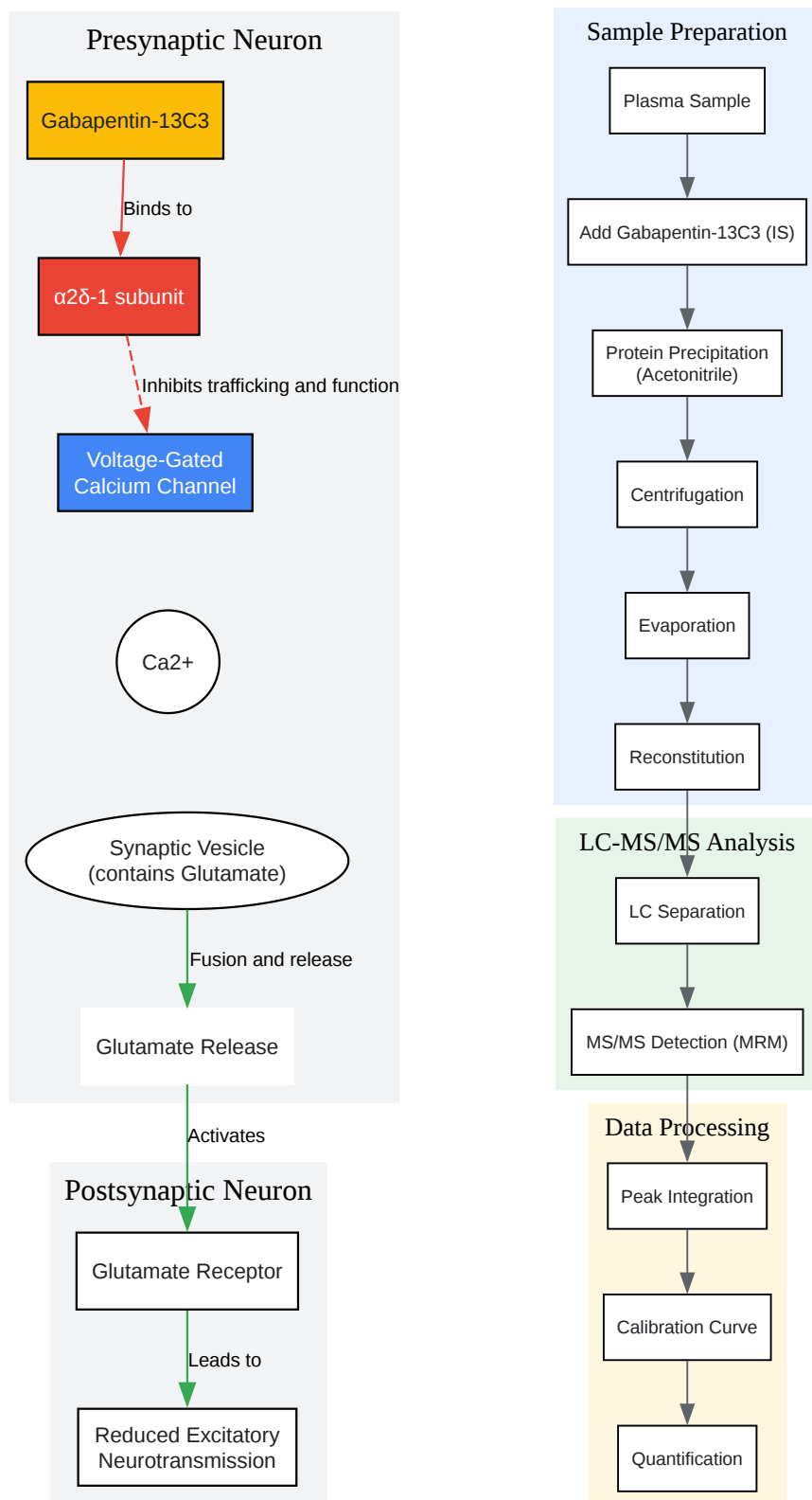
Mass spectrometry is a key analytical technique where the utility of **Gabapentin-<sup>13</sup>C3** as an internal standard is realized. The molecular ion peak in the mass spectrum of **Gabapentin-<sup>13</sup>C3** will be shifted by +3 m/z units compared to unlabeled Gabapentin due to the three <sup>13</sup>C atoms. This mass difference allows for the clear differentiation and accurate quantification of the analyte and the internal standard in complex mixtures. The protonated molecule of unlabeled gabapentin is observed at m/z 172.1332, with in-source fragments at m/z 154.1226 and 136.1121, corresponding to the loss of one and two water molecules, respectively.[10][11]

## Infrared (IR) Spectroscopy

The IR spectrum of **Gabapentin-<sup>13</sup>C3** is predicted to be nearly identical to that of unlabeled Gabapentin. The vibrational frequencies of bonds involving the <sup>13</sup>C atoms may show a slight shift to lower wavenumbers due to the increased mass of the carbon atom. The characteristic IR absorption bands for unlabeled Gabapentin include those for the primary amine (NH<sub>2</sub>) group, the carboxylic acid (COOH) group, and the alkyl C-H bonds.[12][13][14][15][16]

## Synthesis

While a specific, detailed synthesis protocol for **Gabapentin-<sup>13</sup>C3** is not readily available in the public domain, its synthesis would follow the established routes for unlabeled Gabapentin, but with the introduction of a <sup>13</sup>C-labeled starting material. A common synthetic route for Gabapentin involves the Hofmann rearrangement of 1,1-cyclohexanediamic acid monoamide. [17][18][19][20] To produce **Gabapentin-<sup>13</sup>C3**, a <sup>13</sup>C-labeled precursor for the cyclohexanediamic acid moiety would be required.



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## References

1. [clearsynth.com](https://clearsynth.com) [clearsynth.com]
2. Gabapentin-13C3 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
3. Gabapentin-13C3 solution 100 µg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
4. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. Gabapentin CAS#: 60142-96-3 [m.chemicalbook.com]
6. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
7. [go.drugbank.com](https://go.drugbank.com) [go.drugbank.com]
8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005015) [hmdb.ca]
9. Quantification of gabapentin polymorphs in gabapentin/excipient mixtures using solid state 13C NMR spectroscopy and X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
10. [researchgate.net](https://researchgate.net) [researchgate.net]
11. [researchgate.net](https://researchgate.net) [researchgate.net]
12. [farmaciajournal.com](https://farmaciajournal.com) [farmaciajournal.com]
13. [jchemlett.com](https://jchemlett.com) [jchemlett.com]
14. [researchgate.net](https://researchgate.net) [researchgate.net]
15. [events.uobaghdad.edu.iq](https://events.uobaghdad.edu.iq) [events.uobaghdad.edu.iq]
16. Molecular structure, electronic properties, NLO, NBO analysis and spectroscopic characterization of Gabapentin with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 18. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 19. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 20. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Gabapentin-13C3: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144659#chemical-structure-and-properties-of-gabapentin-13c3]

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